3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Description
Properties
IUPAC Name |
3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMJMBSFUOULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoylation Step
- Solvent : Dichloromethane (DCM) or similar aprotic solvents are frequently employed to dissolve reactants and facilitate the reaction.
- Catalyst/Base : Triethylamine or other mild organic bases are used to scavenge the hydrogen chloride generated during carbamoyl formation.
- Temperature : Reactions are typically conducted at ambient temperature or slightly lower to control reaction rate and minimize side reactions.
- Reaction Time : Several hours to overnight stirring ensures complete conversion.
Amino Acid Derivative Preparation
- Methyl esters of amino acids such as methyl 2-amino-3-(3-hydroxyphenyl)propanoate are prepared by esterification using thionyl chloride in methanol under cooling (ice bath), followed by neutralization and extraction steps to isolate the product in high purity.
Purification Techniques
- Recrystallization : Used to purify the final carbamoyl-substituted amino acid derivatives, often from solvents like ethyl acetate or mixtures thereof.
- Chromatography : Flash column chromatography or preparative HPLC may be employed to achieve high purity, especially in research-scale synthesis.
Industrial-Scale Considerations
- Large-scale synthesis involves continuous flow reactors to maintain precise control over reaction parameters.
- Automated systems optimize reagent addition and temperature control for consistent yields.
- Advanced purification methods such as crystallization under controlled cooling profiles or chromatographic techniques ensure product quality.
Detailed Reaction Example
Mechanistic Insights
- The amino group on the propanoic acid derivative nucleophilically attacks the electrophilic carbon of the 2-methylphenyl isocyanate, forming a stable carbamoyl linkage.
- The methyl group on the amino nitrogen is introduced either by methylation of the amino group prior to carbamoylation or by using methylated amino acid derivatives.
- The reaction conditions are optimized to avoid side reactions such as hydrolysis or polymerization.
Research Findings and Optimization
- Controlled temperature and stoichiometry are critical to maximize yield and minimize side products.
- Use of dry solvents and inert atmosphere (e.g., nitrogen) enhances reaction efficiency.
- Purification steps significantly impact the final compound's purity, influencing its applicability in biological or pharmaceutical research.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 2-Methylphenyl isocyanate, methylated amino acid derivatives (e.g., methyl 3-amino propanoate) |
| Key Reaction | Carbamoylation via nucleophilic addition of amine to isocyanate |
| Solvents | Dichloromethane, methanol (for esterification) |
| Catalysts/Bases | Triethylamine, thionyl chloride (for esterification) |
| Temperature | 0°C (ice bath) to room temperature |
| Purification | Recrystallization, chromatography |
| Industrial Scale | Continuous flow reactors, automated reagent addition, advanced purification |
Chemical Reactions Analysis
General Reactivity
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid can undergo several chemical reactions due to its structural components. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The compound exhibits characteristics typical of organic acids, including solubility in organic solvents and potential reactivity with bases. The presence of the carbamoyl group and the 2-methylphenyl group contributes to its unique reactivity profile, allowing for various chemical modifications.
Oxidation Reactions
Oxidation reactions involving this compound can be performed using oxidizing agents like potassium permanganate. These reactions may target the methyl groups or the aromatic ring, leading to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction Reactions
Reduction reactions can be carried out using reducing agents such as sodium borohydride. These reactions typically reduce the carbonyl group in the carbamoyl moiety or the carboxylic acid group in the propanoic acid backbone to form alcohols.
Substitution Reactions
Due to the presence of the amino group, substitution reactions can occur. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules. These reactions can lead to the formation of new chemical bonds and modified derivatives of this compound.
Reactions with Acids and Bases
As a carboxylic acid, this compound can react with bases to form salts. It can also react with acids under specific conditions, leading to protonation of the amino group or other reactive sites.
Condensation Reactions
This compound can participate in condensation reactions, particularly involving the carboxylic acid and amine functional groups. For instance, it can react with alcohols to form esters or with amines to form amides, using appropriate condensing agents . Common condensing agents include N,N′-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Hydrolysis Reactions
The carbamoyl group in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Comparison Table of Related Compounds
Lithiation and Carbon Dioxide Reactions
The process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid from a protected aminopyridine involves lithiation through the use of an alkyllithium . The alkyllithium, preferably n-butyllithium, is used in an amount of 1 to 2 equivalents on the basis of 1 mole of the compound . The reaction temperature falls within a range of -78° C to the boiling point of the solvent, and the reaction is performed for several minutes to 24 hours until virtually completion . The second sub-step is a reaction between the lithium salt obtained in the first sub-step and carbon dioxide gas . Carbon dioxide is injected into the reaction mixture, or the reaction system is placed in a carbon dioxide atmosphere . The reaction temperature falls within a range of -78° C to the boiling point of the solvent, and the reaction is performed until virtually completion, for several minutes to 24 hours .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid exhibits notable biological activity, particularly in anti-inflammatory and anticancer contexts. Its mechanism of action may involve interactions with specific biological macromolecules, such as enzymes or receptors, leading to alterations in their activity and subsequent biological effects.
Potential Therapeutic Properties:
- Anti-inflammatory Activity: The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Biochemical Research
In biochemical studies, the compound has been utilized to explore its binding affinity to various biological targets. Interaction studies have demonstrated that it can bind to enzymes and receptors, affecting their functionality. Understanding these interactions is crucial for elucidating its therapeutic potential.
Synthesis and Production
The synthesis of this compound typically involves several steps including:
- Formation of the carbamoyl group.
- Introduction of the methyl group.
- Final assembly into the propanoic acid framework.
In industrial settings, this synthesis might utilize larger-scale reactors and automated systems to ensure consistent quality and yield.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound revealed significant reductions in pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.
Case Study 2: Anticancer Research
In another research effort, the compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below highlights key structural differences and inferred properties compared to analogs:
Key Observations:
- Polarity vs. Lipophilicity: The target compound’s 2-methylphenyl group enhances lipophilicity compared to hydroxylated analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid), which may improve membrane permeability but reduce aqueous solubility .
- Bulk and Steric Effects : Compounds with isoindol carbamoyl groups () exhibit bulky aromatic systems, likely influencing enzyme inhibition through steric interactions, whereas the target’s simpler carbamoyl group may favor different binding modes.
Biological Activity
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known by its CAS number 1184267-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- SMILES Notation : Cc1ccccc1NC(=O)CN(C)CCC(=O)O
Table 1: Basic Properties
| Property | Value |
|---|---|
| CAS Number | 1184267-73-9 |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antitumor Activity
Recent studies have indicated that derivatives of propanoic acids, similar to this compound, exhibit significant antitumor activity. For instance, compounds with structural similarities have shown inhibition of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases, primarily through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways, which are crucial in inflammatory responses . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective qualities. It has been observed to enhance neuronal survival under oxidative stress conditions, possibly through the upregulation of antioxidant enzymes . This property could be beneficial in treating neurodegenerative diseases.
Case Studies
- Case Study on Antitumor Activity : A study involving a series of carbamoyl derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the methylphenyl group in increasing binding affinity to target proteins involved in tumor growth .
- Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This effect was attributed to the compound's ability to inhibit COX-2 expression .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Modulation of Gene Expression : By affecting transcription factors such as NF-kB, it alters the expression levels of various cytokines and growth factors.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic and extrinsic pathways.
Q & A
Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry) to identify critical process parameters .
- Stability Testing : Monitor compound degradation under stress conditions (heat, light) to establish storage guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
